Cas no 1349709-06-3 (2-(oxetan-3-yloxy)pyrimidin-5-amine)

2-(Oxetan-3-yloxy)pyrimidin-5-amine is a versatile heterocyclic compound featuring both an oxetane and a pyrimidine moiety, offering unique reactivity and functionalization potential. The oxetane ring contributes to enhanced solubility and metabolic stability, while the pyrimidine core provides a scaffold for further derivatization, making it valuable in medicinal chemistry and drug discovery. Its amine group at the 5-position allows for selective modifications, enabling the synthesis of targeted bioactive molecules. This compound is particularly useful in the development of kinase inhibitors and other therapeutic agents due to its balanced lipophilicity and hydrogen-bonding capabilities. Its structural features make it a promising intermediate for pharmaceutical applications.
2-(oxetan-3-yloxy)pyrimidin-5-amine structure
1349709-06-3 structure
Product Name:2-(oxetan-3-yloxy)pyrimidin-5-amine
CAS No:1349709-06-3
MF:C7H9N3O2
MW:167.165261030197
MDL:MFCD20233082
CID:1237198
PubChem ID:56604383
Update Time:2025-06-12

2-(oxetan-3-yloxy)pyrimidin-5-amine Chemical and Physical Properties

Names and Identifiers

    • 2-(3-Oxetanyloxy)-5-pyrimidinamine
    • 2-(Oxetan-3-yloxy)pyrimidin-5-ylamine
    • 2-(oxetan-3-yloxy)pyrimidin-5-amine
    • 1349709-06-3
    • 5-Amino-2-(oxetan-3-yloxy)pyrimidine
    • MFCD20233082
    • AS-51451
    • EN300-1295478
    • CS-0052215
    • SY101829
    • AKOS025289868
    • P12713
    • ZDC70906
    • A887783
    • MDL: MFCD20233082
    • Inchi: 1S/C7H9N3O2/c8-5-1-9-7(10-2-5)12-6-3-11-4-6/h1-2,6H,3-4,8H2
    • InChI Key: TYHUTSIRGCESJD-UHFFFAOYSA-N
    • SMILES: O1CC(C1)OC1N=CC(=CN=1)N

Computed Properties

  • Exact Mass: 167.069476538g/mol
  • Monoisotopic Mass: 167.069476538g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 144
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.5
  • Topological Polar Surface Area: 70.3Ų

Experimental Properties

  • Density: 1.4±0.1 g/cm3
  • Melting Point: NA
  • Boiling Point: 392.7±52.0 °C at 760 mmHg
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

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Amadis Chemical Company Limited
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(CAS:1349709-06-3)2-(oxetan-3-yloxy)pyrimidin-5-amine
Order Number:A887783
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:22
Price ($):1176.0
Email:sales@amadischem.com

2-(oxetan-3-yloxy)pyrimidin-5-amine Related Literature

Additional information on 2-(oxetan-3-yloxy)pyrimidin-5-amine

Introduction to 2-(oxetan-3-yloxy)pyrimidin-5-amine (CAS No. 1349709-06-3) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry

The compound 2-(oxetan-3-yloxy)pyrimidin-5-amine, identified by its unique Chemical Abstracts Service Number (CAS No. 1349709-06-3), represents a fascinating molecule with significant potential in the realms of chemical biology and medicinal chemistry. Its structural motif, combining a pyrimidine core with an oxetane ring linked through an ether oxygen, presents a versatile scaffold for the development of novel bioactive agents. This introduction delves into the structural features, synthetic considerations, and particularly, the latest research applications of this compound.

Structurally speaking, 2-(oxetan-3-yloxy)pyrimidin-5-amine is characterized by a pyrimidine ring system substituted at the 5-position with an amine group (NH₂), while the 3-position of the oxetane ring is connected to the pyrimidine via an oxygen atom (O). The oxetane moiety is a three-membered cyclic ether known for its inherent strain and reactivity, which can be exploited for various chemical transformations. This unique structural arrangement creates multiple potential sites for interaction with biological targets, making it an attractive scaffold for drug discovery efforts.

In recent years, there has been growing interest in pyrimidine derivatives due to their prevalence as pharmacophores in numerous therapeutic agents. Pyrimidines are fundamental components of nucleic acids and serve as key scaffolds in the design of antiviral, anticancer, and antimicrobial drugs. The introduction of an oxetane group into this framework adds an additional layer of complexity, enabling diverse functionalization strategies that can modulate biological activity.

The reactivity of the oxetane ring in 2-(oxetan-3-yloxy)pyrimidin-5-amine has been explored as a means to generate more complex molecular architectures. Oxetanes are known to undergo ring-opening reactions under various conditions, including nucleophilic attack or metal-catalyzed transformations. This property allows chemists to selectively introduce different functional groups at specific positions on the oxetane ring or at the pyrimidine core, thereby tailoring the compound’s biological profile. For instance, nucleophilic opening of the oxetane ring can be used to install amine, alcohol, or carboxylate functionalities, expanding the chemical space available for exploration.

One of the most compelling aspects of 2-(oxetan-3-yloxy)pyrimidin-5-amine is its potential as a precursor for kinase inhibitors. Kinases are a large family of enzymes involved in cell signaling pathways and are implicated in numerous diseases, including cancer and inflammatory disorders. Pyrimidine-based kinase inhibitors have garnered significant attention in medicinal chemistry due to their high affinity and selectivity for target enzymes. The oxetane group in this compound provides a handle for further derivatization that could enhance binding interactions with kinase active sites or improve pharmacokinetic properties.

Recent studies have highlighted the utility of 2-(oxetan-3-yloxy)pyrimidin-5-amine in developing novel inhibitors of tyrosine kinases. Researchers have demonstrated that modifications at the oxetane ring can fine-tune binding affinity and selectivity against specific kinases such as EGFR (epidermal growth factor receptor) and JAK (Janus kinase). By leveraging the strained nature of the oxetane ring, it is possible to induce conformational changes in binders that improve enzyme inhibition. Furthermore, the presence of an amine group at the 5-position of the pyrimidine allows for further derivatization into more complex pharmacophores through amide bond formation or alkylation reactions.

Another area where 2-(oxetan-3-yloxy)pyrimidin-5-amine has shown promise is in the development of antiviral agents. The pyrimidine core is structurally analogous to nucleobases found in DNA and RNA, making it a logical candidate for interfering with viral replication cycles. Specifically, researchers have investigated its potential as a inhibitor against viral polymerases that require pyrimidine bases as substrates. The oxetane group can be functionalized to enhance interactions with viral proteins or to modulate substrate specificity.

In vitro studies have revealed that derivatives of 2-(oxetan-3-yloxy)pyrimidin-5-amine exhibit inhibitory activity against certain viral enzymes with IC₅₀ values ranging from nanomolar to micromolar concentrations. These findings suggest that further optimization could lead to potent antiviral agents capable of combating a range of viral infections. Additionally, the oxetane ring’s ability to undergo controlled reactions provides opportunities for prodrug strategies where biologically inactive precursors can be converted into active forms within vivo.

The synthesis of 2-(oxeta-n3-yloxy)pyrimidin -5-amine presents several challenges but also opportunities for innovation in synthetic methodology. Traditional approaches often involve multi-step sequences starting from commercially available pyrimidine precursors followed by functionalization at both the pyrimidine and oxetane moieties. Recent advances in transition-metal-catalyzed cross-coupling reactions have provided more efficient routes to constructing complex heterocycles like this one.

For instance, palladium-catalyzed coupling reactions between halogenated pyrimidines and organometallic reagents derived from oxiranes have enabled direct installation of oxygen-containing functional groups at desired positions on the pyrimidine ring. Similarly, copper-mediated coupling strategies offer alternative pathways for constructing C-O bonds between pyrimidine and oxetane units under mild conditions. These methods not only improve synthetic efficiency but also allow access to previously inaccessible derivatives with enhanced biological activity.

The versatility of 2-(oxe-tan -3 -y lo xy )py rim id ine -5 -am ine extends beyond its applications as a drug-like scaffold; it also serves as an important intermediate in material science research where functionalized pyr-imidines are incorporated into polymers or supramolecular assemblies designed for specific applications such as sensing or catalysis.

In conclusion, 2 -(ox etan -3 -y lo xy )py rim id ine -5 -am ine ( CAS No .1349709 -06 -3) represents a promising molecule with diverse applications across chemical biology , medicinal chemistry , antiviral research , material science . Its unique structural features , coupled with recent advances i n synthetic methodologies , make it an exciting prospect f or future investigations aimed at developing novel therapeutic agents . As research continues t o uncover new ways t o exploit its potential , we can expect t o see further expansion i n its utility both i n academic research l aboratories i n dustry settings alike . p >

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(CAS:1349709-06-3)2-(oxetan-3-yloxy)pyrimidin-5-amine
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Purity:99%
Quantity:10g
Price ($):1176.0
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